[(2-Furan-2-yl-2-oxo-ethyl)-methyl-amino]-acetic acid
Description
[(2-Furan-2-yl-2-oxo-ethyl)-methyl-amino]-acetic acid is a synthetic carboxylic acid derivative featuring a methylamino group attached to a 2-furan-2-yl-2-oxoethyl moiety.
- Acetic acid backbone: Provides carboxylic acid functionality.
This compound is likely explored for applications in medicinal chemistry, agrochemicals, or as a ligand in coordination complexes due to its multifunctional groups.
Properties
IUPAC Name |
2-[[2-(furan-2-yl)-2-oxoethyl]-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-10(6-9(12)13)5-7(11)8-3-2-4-14-8/h2-4H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKRTULCLCUECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)C1=CC=CO1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Schotten-Baumann method, adapted from fatty acid chloride condensations with amino acids, involves reacting 2-(furan-2-yl-2-oxo-ethyl)acetyl chloride with methylamine in aqueous alkaline media (pH 9–10.5). The acid chloride is prepared by treating 2-(furan-2-yl-2-oxo-ethyl)acetic acid with phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂).
Procedure :
-
Acid Chloride Synthesis :
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Condensation with Methylamine :
Key Data
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 20–30°C | |
| Optimal pH | 9–10.5 | |
| Purification Method | Ethanol/water recrystallization |
Reductive Amination Approach
Synthesis of N-Methyl-(2-furan-2-yl-2-oxo-ethyl)amine
This method, inspired by peptide coupling strategies, utilizes furan-2-yl glyoxal and methylamine in a reductive amination step, followed by glycine conjugation.
Procedure :
-
Reductive Amination :
-
Glycine Conjugation :
Key Data
Post-Synthetic Oxidation of N-Methyl-N-(furan-2-ylmethyl)glycine
Oxidation Protocol
Starting from N-methyl-N-(furan-2-ylmethyl)glycine (CAS 500348-57-2), the methylene group adjacent to furan is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄).
Procedure :
-
Oxidation :
Key Data
| Parameter | Value | Source |
|---|---|---|
| Oxidizing Agent | Jones reagent (CrO₃/H₂SO₄) | |
| Temperature | 0–5°C | |
| Workup | Ethyl acetate extraction |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Schotten-Baumann | High scalability | Requires toxic PCl₃/SOCl₂ | 75–82% |
| Reductive Amination | Mild conditions | Multi-step synthesis | 68–72% |
| Post-Synthetic Oxidation | Uses commercially available precursor | Over-oxidation risks | 60–65% |
Challenges and Optimization Strategies
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Regioselectivity : The oxo group’s introduction must avoid furan ring oxidation. Using TEMPO as a radical scavenger improves selectivity.
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Stability : Furan derivatives are prone to polymerization under acidic conditions. Reactions are best conducted under inert atmospheres.
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Purification : Silica gel chromatography (ethyl acetate/hexane, 1:4) effectively separates the product from byproducts .
Chemical Reactions Analysis
Types of Reactions
[(2-Furan-2-yl-2-oxo-ethyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form different amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various furan derivatives, alcohols, and substituted amides or esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2-Furan-2-yl-2-oxo-ethyl)-methyl-amino]-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of [(2-Furan-2-yl-2-oxo-ethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino acid moiety allow it to bind to active sites, potentially inhibiting or modifying the activity of enzymes. This can lead to changes in metabolic pathways or cellular processes, making it a valuable compound for research and therapeutic applications.
Comparison with Similar Compounds
Key Structural and Functional Differences
The following compounds share structural motifs with the target molecule but differ in functional groups, influencing their physicochemical and biochemical properties:
Physicochemical and Reactivity Comparisons
Acidity: The target compound’s carboxylic acid (pKa ~2-3) is less acidic than 2-(Furan-2-yl)-2-oxoacetic acid (pKa ~1-2, inferred from simpler α-keto acids) due to electron-donating effects of the methylamino group . 2-Amino-2-(furan-2-yl)acetic acid may exhibit zwitterionic behavior in solution, enhancing solubility .
Reactivity: The ketone in the target compound and 2-(Furan-2-yl)-2-oxoacetic acid enables nucleophilic additions (e.g., with hydrazines or amines) . The methoxyimino group in (2Z)-2-(Furan-2-yl)-2-(methoxyimino)acetic acid facilitates tautomerization and metal coordination, as seen in β-amino acid precursors .
Biological Activity: Amino-substituted analogs (e.g., 2-Amino-2-(furan-2-yl)acetic acid) are precursors for bioactive molecules, such as β-amino acids used in peptide synthesis . Ester derivatives (e.g., Ethyl [[2-(2-furanyl)-2-oxoethyl]amino]oxo-acetate) may serve as prodrugs with improved membrane permeability .
Biological Activity
[(2-Furan-2-yl-2-oxo-ethyl)-methyl-amino]-acetic acid is an organic compound with the molecular formula C₉H₁₁N₁O₄, characterized by a furan ring and an amino acid moiety. This unique structure suggests significant potential for various biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a furan ring attached to a 2-oxoethyl chain and a methylamino group. Its structural characteristics contribute to its distinct chemical properties and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₁O₄ |
| Molecular Weight | 197.19 g/mol |
| Functional Groups | Furan, Carbonyl, Amine |
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits promising antimicrobial properties. Research has shown that compounds with similar structures often demonstrate significant activity against various pathogens.
- Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition against bacterial strains, with MIC values comparable to established antibiotics.
- Biofilm Formation Inhibition : It has been observed to reduce biofilm formation in Staphylococcus aureus, indicating potential applications in treating biofilm-associated infections .
Antioxidant Activity
The antioxidant potential of this compound is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.
Cytotoxicity and Antitumor Activity
Research into the cytotoxic effects of this compound indicates that it may possess antitumor properties. Studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting a need for further investigation into this compound's potential as an anticancer agent .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various derivatives of furan-containing compounds, including this compound. Results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.5 to 1.0 mg/mL .
Study 2: Antioxidant Potential
In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cultured cells, suggesting its utility as a therapeutic agent in oxidative stress-related diseases . The antioxidant activity was measured using DPPH radical scavenging assays, which revealed a dose-dependent response.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes refluxing furan derivatives with amino acids in the presence of catalysts like p-toluenesulfonic acid, followed by purification through recrystallization .
Q & A
Basic: What are the established synthetic routes for [(2-Furan-2-yl-2-oxo-ethyl)-methyl-amino]-acetic acid, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions. One approach adapts methods for structurally related compounds:
- Step 1: React ethyl oxalyl chloride with methylamine to form a methylamino-oxo intermediate.
- Step 2: Introduce the furan-2-yl moiety via nucleophilic substitution or condensation.
- Step 3: Hydrolyze the ester group to yield the acetic acid derivative.
Optimization includes controlling pH (to prevent side reactions) and using anhydrous solvents (e.g., THF) to enhance yield. Reaction progress is monitored via TLC or HPLC .
Key Data:
- Molecular Formula: C₉H₁₁NO₅ (derived from analogous compounds in ).
- Critical Parameters: Temperature (25–60°C), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 for amine:oxalyl chloride) .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound’s structure?
Methodological Answer:
- X-ray Crystallography: Resolve the 3D structure using SHELX software (e.g., SHELXL for refinement). Crystallize the compound in a solvent like methanol/water (7:3) .
- NMR Spectroscopy: Analyze and NMR to confirm substituents (e.g., furan protons at δ 6.3–7.4 ppm, methylamino group at δ 2.8–3.1 ppm).
- FT-IR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydrogen-bonded N-H (~3300 cm⁻¹) .
Advanced: How do tautomeric forms influence the compound’s stability and reactivity in biological systems?
Methodological Answer:
The compound exists in keto-enol tautomeric forms. Computational studies (e.g., DFT with B3LYP functional) show:
- Keto Form Dominance: Stabilized by intramolecular H-bonding between the methylamino N-H and adjacent carbonyl group (ΔG = 2.1 kcal/mol lower than enol).
- Reactivity Implications: The keto form enhances electrophilicity at the oxo group, facilitating interactions with nucleophilic residues in enzymes .
Advanced: How can density-functional theory (DFT) predict thermochemical properties relevant to catalytic or biological applications?
Methodological Answer:
- Functional Selection: Use hybrid functionals (e.g., B3LYP) incorporating exact exchange to improve accuracy for atomization energies (average error <3 kcal/mol).
- Applications: Calculate bond dissociation energies (e.g., C=O: ~85 kcal/mol) and redox potentials to assess catalytic potential or oxidative stability .
Advanced: What strategies resolve contradictions in reported synthetic yields or spectroscopic data?
Methodological Answer:
- Cross-Validation: Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts.
- Reproducibility: Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive intermediates).
- Advanced Analytics: Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out impurities .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles.
- First Aid:
- Inhalation: Move to fresh air; administer artificial respiration if needed .
- Skin Contact: Wash with soap/water for 15 minutes.
- Storage: Keep in airtight containers at 4°C, away from oxidizers .
Advanced: How does solvent polarity affect the compound’s stability and tautomeric equilibrium?
Methodological Answer:
- Polar Protic Solvents (e.g., Water): Stabilize the keto form via H-bonding, shifting equilibrium (Keto:Enol = 9:1).
- Nonpolar Solvents (e.g., Hexane): Favor enol tautomer due to reduced solvation.
- Experimental Validation: Use UV-Vis spectroscopy (λmax shifts from 270 nm in water to 290 nm in hexane) .
Advanced: What role does this compound play in enzyme-substrate interaction studies?
Methodological Answer:
The furan and oxo groups serve as hydrogen-bond acceptors in active sites.
- Kinetic Assays: Measure inhibition constants (Kᵢ) using fluorescence quenching or SPR.
- Docking Simulations: Use AutoDock Vina to model interactions with cytochrome P450 isoforms (binding energy ≤ -8.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
